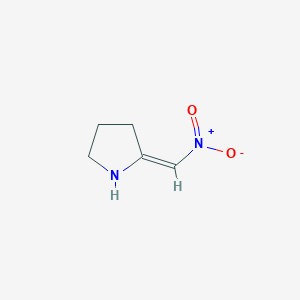

(2E)-2-(nitromethylidene)pyrrolidine

Description

Contextualizing the Pyrrolidine (B122466) and Nitromethylene Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and invaluable scaffold in the realm of organic chemistry. wikipedia.org This saturated heterocyclic system is a core structural component in a vast array of natural products, including many alkaloids, and is a privileged motif in medicinal chemistry. wikipedia.orgscispace.com The prevalence of the pyrrolidine scaffold in pharmaceuticals underscores its importance in drug discovery and development. scispace.com Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.gov Consequently, the development of synthetic methodologies for the construction and functionalization of the pyrrolidine ring remains an active area of research. wikipedia.orgorganic-chemistry.org

Similarly, the nitromethylene group (-CH=NO₂) is a functional group that imparts unique chemical reactivity to organic molecules. The strong electron-withdrawing nature of the nitro group activates the adjacent carbon-carbon double bond, rendering it susceptible to a variety of nucleophilic attacks. nih.gov This property makes nitromethylene-containing compounds versatile intermediates in organic synthesis. nih.gov They can participate in a range of chemical transformations, including Michael additions and cycloaddition reactions, providing access to a diverse array of more complex molecular architectures. wikipedia.orgnih.gov

The combination of the pyrrolidine ring and the nitromethylene group in (2E)-2-(nitromethylidene)pyrrolidine creates a molecule with a rich and varied chemical profile, offering a platform for the synthesis of novel compounds with potential applications in various fields of chemical science.

Structural Features and Electronic Nature of the this compound Motif

The structure of this compound is characterized by a pyrrolidine ring with a nitromethylene group attached to the carbon atom adjacent to the nitrogen. The "(2E)" designation in its name specifies the stereochemistry of the exocyclic double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

The electronic nature of this molecule is dominated by the powerful electron-withdrawing effect of the nitro group. This effect polarizes the C=C double bond, creating a significant partial positive charge on the β-carbon (the carbon atom of the double bond further from the nitro group). This electron deficiency makes the β-carbon highly electrophilic and thus a prime target for attack by nucleophiles.

The pyrrolidine ring, being an amine, possesses a nitrogen atom with a lone pair of electrons. This lone pair can participate in resonance with the π-system of the nitromethylene group, further influencing the electronic distribution within the molecule. This interaction can modulate the reactivity of the nitromethylene group and the pyrrolidine ring itself.

| Property | Description |

| Chemical Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Functional Groups | Pyrrolidine, Nitromethylene |

| Key Structural Feature | Exocyclic C=C double bond with (E)-configuration |

| Key Electronic Feature | Highly polarized π-system due to the electron-withdrawing nitro group |

Historical Context and Evolution of Research on Nitromethylene Derivatives

The study of nitro compounds in organic synthesis has a rich history, dating back to the 19th century. lumenlearning.com Historically, aromatic nitro compounds were of primary interest, largely serving as precursors to aromatic amines used in the dye industry. scispace.com The synthetic utility of aliphatic nitro compounds gained significant traction with the discovery of reactions like the Henry reaction (nitroaldol reaction) in 1895, which provided a reliable method for forming carbon-carbon bonds using nitroalkanes. wikipedia.org

The mid-20th century saw a surge in research focused on utilizing nitro compounds as versatile intermediates in organic synthesis, moving beyond their role in the production of explosives and propellants. scispace.com Chemists began to exploit the activating effect of the nitro group to orchestrate a wide range of organic transformations. scispace.com This period laid the groundwork for the development of more complex nitro-containing molecules.

In recent decades, there has been a renaissance in the chemistry of nitro compounds, with a significant increase in the number of publications dedicated to their synthetic applications. nih.gov This renewed interest is driven by the development of new synthetic methods, including asymmetric catalysis, which allows for the stereocontrolled synthesis of complex molecules from nitro-functionalized starting materials. nih.gov The development of nitroalkene chemistry, in particular, has been a major focus, as these compounds are powerful Michael acceptors and dienophiles. wikipedia.orgresearchgate.net The synthesis and exploration of cyclic nitromethylene derivatives, such as this compound, represent a logical progression in this field, combining the well-established reactivity of the nitromethylene group with the important structural features of the pyrrolidine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-(nitromethylidene)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMGDZMCCPSUFI-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\[N+](=O)[O-])/NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 2 Nitromethylidene Pyrrolidine and Its Derivatives

Direct Synthesis Approaches to the (2E)-2-(Nitromethylidene)pyrrolidine Core

Direct synthesis methods focus on converting readily available pyrrolidine (B122466) precursors into the target nitromethylene compound. These approaches are often convergent, building complexity on a pre-existing heterocyclic core.

Multi-step Convergent Syntheses from Precursors (e.g., 2-Pyrrolidone)

A common and effective precursor for the synthesis of the this compound core is 2-pyrrolidone, a five-membered lactam. This starting material undergoes a series of reactions to introduce the nitromethylene group at the C2 position.

A well-established two-step method involves the activation of 2-pyrrolidone followed by condensation with nitromethane (B149229). clockss.org In the first step, 2-pyrrolidone is heated with an alkylating agent, such as diethyl sulfate, typically in a solvent like benzene (B151609). This reaction converts the lactam into a more reactive imino ether intermediate. clockss.org

The subsequent step involves refluxing this intermediate with nitromethane. clockss.org The nitromethane anion acts as a nucleophile, attacking the imino ether and, after elimination, yielding the final this compound product. clockss.org This sequence provides a reliable route to the core structure. clockss.org

Another approach for the synthesis of related N-substituted analogs involves the use of a Vilsmeier reagent. A Chinese patent describes a method where 1-ethyl-2-pyrrolidone is treated with phosphorus oxychloride (POCl₃) or thionyl chloride to form a Vilsmeier salt intermediate. google.com This reactive intermediate is then reacted with nitromethane and sodium methoxide (B1231860) in a methanol (B129727) solution to yield 1-ethyl-2-(nitromethylidene)pyrrolidine (B188706). google.com This method is reported to produce high yields, making it suitable for larger-scale production. google.com

Preparation of Specific N-Substituted this compound Analogues

The synthesis of N-substituted analogs of this compound often follows a similar strategy to the parent compound, starting from the corresponding N-substituted 2-pyrrolidinone (B116388). google.com For instance, the preparation of 1-ethyl-2-(nitromethylidene)pyrrolidine and its 1-propyl analog has been detailed in the patent literature. google.com

The general procedure involves reacting the N-substituted 2-pyrrolidinone (e.g., 1-ethyl-2-pyrrolidinone) with a dialkyl sulfate, such as dimethyl sulfate, to activate the lactam. google.com The resulting intermediate is then treated with nitromethane in the presence of a base, like sodium methoxide, to facilitate the condensation reaction. google.com This approach allows for the introduction of various substituents on the pyrrolidine nitrogen, providing access to a range of analogs. google.com

| N-Substituent | Starting Material | Key Reagents | Product Melting Point (°C) |

|---|---|---|---|

| Ethyl | 1-Ethyl-2-pyrrolidinone | Dimethyl sulfate, Sodium methoxide, Nitromethane | 126–128 |

| Propyl | 1-Propyl-2-pyrrolidinone | Dimethyl sulfate, Sodium methoxide, Nitromethane | 91 |

Indirect Synthetic Pathways and Pyrrolidine Ring Functionalization

Indirect methods involve the construction of the pyrrolidine ring itself in a manner that incorporates the required nitromethylene functionality during the cyclization process. These strategies offer an alternative to the functionalization of a pre-formed ring.

Ring Construction Strategies Incorporating the Nitromethylene Unit

Building the pyrrolidine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. nih.gov One of the most powerful methods for constructing five-membered rings is the 1,3-dipolar cycloaddition reaction. nih.gov For pyrrolidine synthesis, this often involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). nih.gov

In the context of synthesizing the target compound, this strategy could theoretically involve the cycloaddition of an azomethine ylide with a nitroalkene, such as 1-nitroethene or a related derivative. This would construct the pyrrolidine ring while simultaneously introducing the nitro group, which could then be further manipulated to form the exocyclic double bond. Another approach involves the ring contraction of larger heterocyclic systems, such as pyridines, which has been shown to produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov However, the direct application of these ring construction methods to specifically synthesize this compound is not extensively detailed in the surveyed literature, which more commonly reports the direct functionalization of 2-pyrrolidone.

Transformation of Pre-existing Pyrrolidine Derivatives

A primary route for the synthesis of this compound involves a two-step transformation starting from 2-pyrrolidone, a readily available pyrrolidine derivative. clockss.org This method hinges on the activation of the lactam functionality, followed by condensation with a nitroalkane.

The initial step involves the conversion of 2-pyrrolidone into an imino ether intermediate. clockss.org Specifically, heating 2-pyrrolidone with diethyl sulphate in benzene facilitates the formation of 5-ethoxy-3,4-dihydro-2H-pyrrole. clockss.org This intermediate is then subjected to a reaction with nitromethane. Refluxing the imino ether in nitromethane affords the final product, this compound. clockss.org This transformation leverages the reactivity of the imino ether towards the acidic methylene (B1212753) group of nitromethane, leading to the formation of the desired nitroenamine structure.

| Starting Material | Reagents | Intermediate | Second Step Reagent | Final Product | Reference |

| 2-Pyrrolidone | Diethyl sulphate, Benzene | 5-ethoxy-3,4-dihydro-2H-pyrrole | Nitromethane | This compound | clockss.org |

Derivatization from Related Nitroenamines

The compound this compound, itself a nitroenamine, serves as a versatile building block for the synthesis of more complex heterocyclic systems. clockss.orgsemanticscholar.org Its "push-pull" electronic structure, arising from the electron-donating amine and electron-withdrawing nitro group, confers significant reactivity, particularly at the carbon atom adjacent to the nitro group. clockss.orgsemanticscholar.org

One significant derivatization involves its reaction with various carbonyl compounds to construct condensed pyrrole (B145914) derivatives known as pyrrolizines. clockss.org For instance, this compound reacts readily with α-ketoaldehydes at room temperature in ethyl acetate, without the need for a catalyst, to produce crystalline adducts in excellent yields. clockss.org These adducts can be subsequently cyclized to form substituted dihydro-1H-pyrrolizines. clockss.org

Another important class of derivatization is the Mannich reaction. semanticscholar.org Acting as a C-H acidic component, this compound reacts with formaldehyde (B43269) and various secondary amines, such as dimethylamine, N-methyl-benzylamine, or morpholine. semanticscholar.org These reactions, typically conducted in ethanol (B145695) at room temperature, yield aminomethylated products where an aminomethyl group is appended to the carbon of the nitromethylidene moiety. semanticscholar.org The use of Eschenmoser salt has also been successfully applied as an alternative to formaldehyde and dimethylamine. semanticscholar.org

| Reactant | Reagents | Product Type | Yield | Reference |

| This compound | Formaldehyde, Dimethylamine | Mannich Product | Good | semanticscholar.org |

| This compound | Formaldehyde, N-methyl-benzylamine | Mannich Product | Good | semanticscholar.org |

| This compound | Formaldehyde, Sarcosine | Mannich Product | Good | semanticscholar.org |

| This compound | Formaldehyde, Morpholine | Mannich Product | Good | semanticscholar.org |

| This compound | α-ketoaldehydes (e.g., glyoxylic acid) | Dihydro-1H-pyrrolizine Precursor | Excellent | clockss.org |

These derivatization methods highlight the synthetic utility of this compound as a precursor for a range of substituted pyrrolizidines and other complex nitrogen heterocycles. clockss.orgsemanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 2e 2 Nitromethylidene Pyrrolidine

Electrophilic Transformations of (2E)-2-(Nitromethylidene)pyrrolidine

The enamine character of this compound suggests reactivity towards electrophiles. However, the powerful electron-withdrawing nature of the nitro group significantly modulates this reactivity, often leading to complex and elegant chemical transformations, particularly in the presence of strong acids.

In superacidic media such as trifluoromethanesulfonic acid (triflic acid), derivatives of this compound bearing a tethered aromatic ring undergo a remarkable cascade of reactions, culminating in the formation of complex polycyclic systems.

When 1-(ω-phenylalkyl)-2-(nitromethylidene)pyrrolidines are treated with triflic acid, a specific sequence of protonation and dehydration events is initiated. The reaction begins with a C,O-diprotonation of the nitromethylidene moiety. This initial step is followed by the loss of a water molecule, a critical transformation that leads to the formation of a highly reactive dicationic intermediate. This pathway underscores the ability of superacids to promote reactions that are otherwise inaccessible under conventional acidic conditions.

The highly electrophilic hydroxynitrilium portion of the dicationic intermediate readily participates in an intramolecular electrophilic aromatic substitution (SEAr) reaction with the tethered phenyl ring. nih.govmdpi.com This cyclization step is efficient for forming five-, six-, and seven-membered rings, leading to the synthesis of tricyclic iminium compounds, which are isolated as their triflate salts. nih.gov The scope of this reaction has been explored, demonstrating its utility in constructing complex heterocyclic frameworks from relatively simple linear precursors. nih.govresearchgate.net

| Reactant (n) | Product | Ring Size Formed | Yield (%) |

|---|---|---|---|

| 1-(2-Phenylethyl) derivative (n=2) | 5,6,8,9-Tetrahydro-7H-pyrrolo[2,1-a]isoquinolinium triflate | 6-membered | Good |

| 1-(3-Phenylpropyl) derivative (n=3) | 6,7,9,10-Tetrahydro-8H-benzo[b]quinolizinium triflate | 7-membered | Good |

| 1-(4-Phenylbutyl) derivative (n=4) | 7,8,10,11-Tetrahydro-9H-benzo[b]indolizinium triflate | 8-membered | Fair |

The structure of this compound contains an enamine moiety, which typically acts as a nucleophile in Mannich reactions by reacting with an electrophilic iminium ion. However, the presence of the strongly electron-withdrawing nitro group deactivates the enamine system towards electrophilic attack. Consequently, this compound is not typically observed to function as the nucleophilic component in classical Mannich-type reactions. Instead, the electron-deficient nature of the double bond makes the molecule more susceptible to acting as a Michael acceptor, reacting with nucleophiles rather than electrophiles. The related aza-Henry (or nitro-Mannich) reaction involves the addition of a nitroalkane to an imine, which represents a different reaction pattern. wikipedia.org

Intramolecular Cyclization Reactions in Acidic Media

Nucleophilic and Cycloaddition Reactions

The electron-deficient character of the carbon-carbon double bond in this compound makes it an excellent substrate for nucleophilic attack and a reactive partner in cycloaddition reactions.

As a conjugated nitroalkene, the molecule is a potent Michael acceptor. It can react with a variety of soft nucleophiles, such as enolates, amines, and thiols, which would add to the carbon atom beta to the nitro group. This reactivity is a cornerstone of nitroalkene chemistry, providing a pathway to functionalized pyrrolidine (B122466) derivatives.

Furthermore, the electron-poor double bond serves as an excellent 2π-component (dipolarophile) in 1,3-dipolar cycloaddition reactions. For instance, it is expected to react readily with 1,3-dipoles like azomethine ylides. This type of [3+2] cycloaddition would lead to the formation of complex, spirocyclic, or fused pyrrolidine ring systems, which are valuable scaffolds in medicinal chemistry. mdpi.com Studies on similar nitropyridine systems have shown their utility as 2π-partners in cycloadditions with N-methyl azomethine ylide, resulting in condensed pyrroline (B1223166) derivatives. nih.gov This analogous reactivity highlights the potential of this compound in constructing diverse heterocyclic structures.

Reactions with Di- and Tricarbonyl Compounds

The electron-deficient double bond in this compound makes it an excellent Michael acceptor. It readily participates in conjugate addition reactions with nucleophiles, including stabilized enolates derived from di- and tricarbonyl compounds.

The reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or dialkyl malonates, proceeds under basic catalysis. The dicarbonyl compound is first deprotonated to form a soft carbon nucleophile (an enolate), which then attacks the β-carbon of the nitroalkene system in a classic Michael addition. masterorganicchemistry.comnih.govrsc.org This process leads to the formation of a new carbon-carbon bond. The resulting intermediate is a nitronate anion, which is subsequently protonated upon workup to yield the final adduct. These γ-nitro carbonyl derivatives are valuable synthetic intermediates. nih.gov For instance, the reaction with Meldrum's acid, a cyclic 1,3-dicarbonyl, can yield adducts that are precursors to biologically relevant compounds like pregabalin. nih.gov

The general mechanism involves:

Deprotonation of the 1,3-dicarbonyl compound by a base.

Nucleophilic attack of the resulting enolate on the β-carbon of this compound.

Protonation of the intermediate nitronate to give the final 1,4-adduct.

This tandem Michael addition-cyclization can sometimes be followed by the elimination of the nitro group under specific conditions, leading to the formation of various heterocyclic systems. researchgate.net

| Dicarbonyl Compound | Product Type | Significance |

|---|---|---|

| Acetylacetone | γ-Nitro-1,5-dicarbonyl | Intermediate for heterocyclic synthesis |

| Diethyl malonate | γ-Nitro-diester | Precursor for amino acids and other functionalized molecules |

| Meldrum's acid | γ-Nitro adduct | Key step in the synthesis of pharmaceuticals like Pregabalin nih.gov |

Derivatization to Nitroso-Nitromethylene Pyrrolidine: Formation and Reactivity

The nitrosation of this compound (1) introduces a nitroso group at the carbon atom bearing the nitro group, leading to the formation of 2-(nitro-nitrosomethylene)-pyrrolidine (2). This transformation is typically achieved by treating the starting nitroenamine with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. researchgate.net The introduction of the second electron-withdrawing nitroso group dramatically alters the electronic properties of the alkene, enhancing its push-pull character and modifying its reactivity. researchgate.netresearchgate.net This novel nitro-nitroso push-pull alkene serves as a versatile intermediate for further synthetic transformations. researchgate.net

Reaction with Amines to Afford Amidoximes

The newly formed 2-(nitro-nitrosomethylene)-pyrrolidine (2) exhibits high reactivity towards nucleophiles. The electron-poor methylene (B1212753) carbon readily undergoes nucleophilic substitution. When treated with primary or secondary aliphatic or aromatic amines, it leads to the formation of amidoximes with the elimination of nitrous acid. researchgate.netresearchgate.net The reaction proceeds rapidly at room temperature, often in the presence of a base like triethylamine (B128534) (TEA) or by using an excess of the reactant amine. researchgate.net This method provides a straightforward route to a wide range of substituted amidoximes, which are themselves important precursors for various heterocycles. researchgate.net

| Amine Nucleophile | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Benzylamine | TEA, MeOH, RT | N-Benzyl amidoxime (B1450833) derivative | 90% |

| Aniline | TEA, MeOH, 60°C | N-Phenyl amidoxime derivative | 70% |

| Morpholine | TEA, MeOH, RT | N-Morpholinyl amidoxime derivative | 85% |

| Pyrrolidine | TEA, MeOH, RT | N-Pyrrolidinyl amidoxime derivative | 88% |

Subsequent Cyclization to Oxadiazaborole and Oxadiazole Derivatives

The amidoximes synthesized in the previous step are valuable precursors for heterocyclic synthesis.

Oxadiazaboroles: In reactions with aryl boronic acids, the amidoximes undergo condensation to form substituted oxadiazaborole derivatives. researchgate.netresearchgate.net This transformation provides a route to boron-containing heterocyclic compounds.

Oxadiazoles: The amidoximes can be converted into 1,2,4-oxadiazoles. This is typically a two-step process involving O-acylation of the amidoxime with an acyl chloride or anhydride, followed by a base-promoted or thermally induced cyclodehydration of the intermediate O-acylamidoxime. mdpi.comresearchgate.net Reagents like carbonyldiimidazole (CDI) can also be used to facilitate the cyclization, affording the corresponding oxadiazole derivatives directly. researchgate.netresearchgate.net

Reactions with α-Chlorooximes and α-Chlorohydrazones

The reactivity of alkylidenepyrrolidines, including this compound, towards α-chlorooximes and α-chlorohydrazones has been investigated. These reactions serve as pathways to various heterocyclic structures.

With α-Chlorooximes: The reaction with α-chlorooximes (hydroximoyl chlorides) leads to the formation of isoxazoles. The proposed mechanism involves an initial acylation of the enamine, followed by a ring isomerization or a cycloaddition/elimination sequence to yield the isoxazole (B147169) ring. researchgate.net

With α-Chlorohydrazones: In contrast, the reaction with α-chlorohydrazones typically results in simple acylation products. The enamine nitrogen attacks the carbon of the nitrilimine intermediate (generated in situ from the α-chlorohydrazone), leading to an acyclic substituted product rather than a cycloadduct. However, in some instances, cycloaddition products have also been isolated. researchgate.net

1,3-Dipolar Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it a potent dipolarophile for [3+2] cycloaddition reactions. This reactivity allows for the construction of complex five-membered heterocyclic rings. nih.gov

Cycloadditions Involving Azomethine Ylides

This compound can react with azomethine ylides in a 1,3-dipolar cycloaddition fashion. nih.govrsc.org Azomethine ylides, which are C-N-C 1,3-dipoles, can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. nih.gov

The cycloaddition involves the concerted or stepwise addition of the 4π-electron system of the azomethine ylide across the 2π-electron system of the nitroenamine. This reaction typically proceeds with high regioselectivity, leading to the formation of highly substituted pyrrolidine rings. The reaction of azomethine ylides with analogous nitroalkenes, such as β-nitrostyrenes, is well-documented and results in the synthesis of functionalized pyrrolidine-2-ylidene or pyrrol-2-ylidene derivatives. researchgate.net These reactions are a powerful tool for creating stereochemically rich pyrrolidine scaffolds, which are prevalent in medicinal chemistry. rsc.org

| Reactant Class | Key Intermediate/Reagent | Primary Product(s) | Reaction Type |

|---|---|---|---|

| Di- and Tricarbonyls | Enolate | γ-Nitro carbonyl adducts | Michael Addition |

| Nitrosating Agents | NaNO₂, H⁺ | 2-(Nitro-nitrosomethylene)-pyrrolidine | Nitrosation |

| Amines (with nitroso deriv.) | R¹R²NH | Amidoximes | Nucleophilic Substitution |

| Aryl Boronic Acids (with amidoxime) | ArB(OH)₂ | Oxadiazaboroles | Condensation/Cyclization |

| Acylating Agents (with amidoxime) | RCOCl or CDI | 1,2,4-Oxadiazoles | Acylation/Cyclization |

| α-Chlorooximes | - | Isoxazoles | Acylation/Isomerization |

| α-Chlorohydrazones | - | Acylation products | Acylation |

| Azomethine Ylides | - | Substituted Pyrrolidines | 1,3-Dipolar Cycloaddition |

Reactions with Nitroalkenes

The reaction between this compound, which possesses enamine-like reactivity, and nitroalkenes typically proceeds through a formal [2+2] cycloaddition pathway. This transformation is driven by the electron-rich nature of the enamine moiety and the electron-deficient character of the nitroalkene. The interaction leads to the formation of a four-membered cyclobutane (B1203170) ring.

Studies on analogous systems involving aldehyde enamines and nitroalkenes have shown that these cycloadditions occur via a stepwise mechanism. frontiersin.org In all tested solvents and with various secondary amines, nitrocyclobutanes were identified as the predominant species in the reaction mixtures. frontiersin.org These cyclobutane adducts can be stable and isolable, but their stability is influenced by reaction conditions such as temperature, solvent polarity, and the presence of water. frontiersin.org Under certain conditions, particularly in wet polar solvents or at elevated temperatures, the cyclobutane ring can undergo opening and subsequent hydrolysis, leading to the formation of Michael-like adducts. frontiersin.org The initial cycloaddition generally proceeds with retention of the relative stereochemistry of the starting double bonds. frontiersin.org

Table 1: General Reaction Scheme of this compound with Nitroalkenes

| Reactant A | Reactant B | Intermediate | Final Product (under certain conditions) | Reaction Type |

| This compound | Substituted Nitroalkene (e.g., β-nitrostyrene) | Substituted Nitrocyclobutylpyrrolidine | Michael-type Adduct | Formal [2+2] Cycloaddition |

Reduction Chemistry of the Nitromethylene Moiety

The nitromethylene group in this compound is susceptible to reduction, offering a valuable synthetic route to aminomethylpyrrolidine derivatives. This transformation is most commonly achieved through catalytic hydrogenation.

Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a well-established method for the reduction of nitro groups to primary amines. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the reduction of a conjugated system like the one in this compound, this method reduces both the carbon-carbon double bond and the nitro group.

Commonly employed catalysts for this type of transformation include various forms of palladium, platinum, and rhodium. For instance, heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems to yield pyrrolidines has been effectively carried out using rhodium catalysts at pressures around 10 atm of H₂. libretexts.org The enantioselective reduction of structurally related tetrasubstituted nitroalkenes has also been investigated using Hantzsch esters in combination with chiral thiourea-based organocatalysts. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivity.

Synthesis of Aminomethylpyrrolidine Derivatives

Table 2: Catalytic Hydrogenation of this compound

| Substrate | Reagents | Typical Catalysts | Product |

| This compound | H₂ gas | Pd/C, PtO₂, Rh/C | (Pyrrolidin-2-yl)methanamine |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is key to controlling the outcome and stereochemistry of the products. The push-pull nature of the molecule often favors polar, stepwise reaction pathways over concerted ones.

Concerted and Stepwise Mechanisms in Transformations

Chemical reactions can proceed through two primary mechanistic pathways: concerted and stepwise. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. mdpi.comnih.gov In contrast, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates. mdpi.comnih.gov

For cycloadditions involving electron-rich species like enamines and electron-poor partners like nitroalkenes, the mechanism is often stepwise. frontiersin.orgmdpi.com Computational studies on the [2+2] cycloaddition between (E)-2-arylnitroethenes and ynamines indicate a stepwise process. mdpi.comnih.gov The polar nature of the reactants in the reaction of this compound with nitroalkenes strongly favors a stepwise pathway over a concerted one. This is because a stepwise mechanism allows for the formation of a charge-stabilized intermediate.

Role of Transient Species (e.g., Electrophilic Hydroxynitrilium Ions, Zwitterions)

The stepwise reactions of this compound often involve distinct, short-lived intermediates. The formation of zwitterionic intermediates is particularly prevalent in cycloaddition reactions involving components of polarized electronic character. nih.gov In the reaction with nitroalkenes, the nucleophilic carbon of the enamine moiety attacks the electrophilic carbon of the nitroalkene, leading to a zwitterionic intermediate. frontiersin.orgmdpi.com This intermediate is stabilized by the electron-donating pyrrolidine nitrogen and the electron-withdrawing nitro group. The subsequent ring-closure of this zwitterion yields the final cyclobutane product. The existence of such zwitterionic intermediates can explain the loss of stereospecificity observed in some cycloadditions.

Under strongly acidic conditions, the nitro group itself can be activated to form highly electrophilic species. In the presence of acids like triflic acid or polyphosphoric acid, nitroalkanes can undergo C,O-diprotonation to generate electrophilic hydroxynitrilium ions. frontiersin.org These reactive intermediates are capable of reacting with various nucleophiles, such as electron-rich arenes. frontiersin.org While not typically invoked under standard cycloaddition conditions, the formation of such species from the nitromethylene moiety of this compound represents a potential reactive pathway under highly acidic environments.

Influence of Solvent Effects and Acidity on Reaction Pathways

The chemical behavior of this compound, a conjugated nitroalkene incorporated within a cyclic enamine framework, is profoundly influenced by the surrounding solvent and the acidity of the reaction medium. These factors can dictate the kinetics, mechanism, and outcome of its reactions by altering the stability of reactants, intermediates, and transition states. The interplay between solvent polarity, hydrogen bonding capabilities, and pH determines which reaction pathways are favored.

Solvent Polarity and Hydrogen Bonding Effects

The polarity of the solvent plays a crucial role in modulating the reactivity of this compound. The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating enamine moiety. The reaction pathways of similar enamine-nitroalkene systems are known to be sensitive to the solvent environment.

In reactions involving enamines and nitroalkenes, cyclobutane intermediates can be formed through a formal [2+2] cycloaddition. acs.org The stability and subsequent reactivity of these intermediates are highly dependent on the solvent. Polar solvents can facilitate the ring opening of such intermediates. acs.org For this compound, a similar influence of solvent polarity on the stability of any potential cyclic intermediates can be anticipated.

Protic solvents, such as alcohols, can engage in hydrogen bonding with the lone pairs of the nitro group's oxygen atoms and the nitrogen atom of the pyrrolidine ring. This interaction can stabilize the ground state of the molecule and any charged intermediates that may form during a reaction. For instance, in an acid-catalyzed reaction, a protic solvent can help to stabilize the protonated form of the molecule. Conversely, aprotic polar solvents, like DMSO or DMF, are effective hydrogen bond acceptors and can influence reaction rates and equilibria, particularly in reactions where water is a byproduct. rsc.org The ability of a solvent to form hydrogen bonds can stabilize anionic intermediates and transition states, which is a key aspect of hydrogen bond catalysis. mdpi.com

The table below illustrates the general effects of different solvent types on the reaction pathways of enamine-nitroalkene systems, which can be extrapolated to this compound.

| Solvent Type | Dominant Interactions | Potential Influence on Reaction Pathways |

|---|---|---|

| Nonpolar Aprotic (e.g., Hexane, Toluene) | van der Waals forces | Favors less polar transition states; may stabilize neutral intermediates. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Can accelerate reactions with polar transition states; solvates cations effectively. |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding, dipole-dipole interactions | Stabilizes charged species (both cations and anions) and polar transition states; can act as a proton source or sink. |

Influence of Acidity and Basicity

The acidity or basicity of the reaction medium is a critical determinant of the reaction pathways available to this compound.

Acidic Conditions: In the presence of an acid, protonation of the molecule can occur at several sites, primarily the nitrogen of the pyrrolidine ring or one of the oxygen atoms of the nitro group. Protonation of the enamine nitrogen would increase the electrophilicity of the double bond, making the molecule more susceptible to nucleophilic attack. On the other hand, protonation of the nitro group could facilitate its participation in subsequent reactions. The use of acids can accelerate reactions but may also lead to the destabilization of the enamine structure. rsc.org

Basic Conditions: Under basic conditions, deprotonation is a likely initial step. The N-H proton of the pyrrolidine ring is acidic and can be removed by a sufficiently strong base. This would generate an anionic species, enhancing the nucleophilicity of the enamine system. The resulting anion could then participate in various intramolecular or intermolecular reactions. Kinetic studies on the base-catalyzed hydrolysis of other heterocyclic compounds have shown that the reaction often proceeds through the formation of an intermediate complex, with the ring-opening step being rate-determining. researchgate.net

The following table summarizes the probable initial steps and subsequent reaction types for this compound under acidic and basic conditions.

| Condition | Probable Initial Step | Potential Consequence on Reactivity | Favored Reaction Types |

|---|---|---|---|

| Acidic (H+) | Protonation of the enamine nitrogen or nitro group oxygen | Increased electrophilicity of the C=C double bond | Nucleophilic addition |

| Basic (B-) | Deprotonation of the pyrrolidine N-H | Increased nucleophilicity of the enamine system | Reactions with electrophiles, potential rearrangements |

Derivatives and Analogues of 2e 2 Nitromethylidene Pyrrolidine in Synthetic Chemistry

N-Substituted Pyrrolidine (B122466) Derivatives

Modification of the nitrogen atom of the pyrrolidine ring is a primary strategy for creating analogues with diverse properties and for introducing handles for further synthetic transformations.

The synthesis of simple N-alkyl and N-benzyl substituted derivatives of 2-(nitromethylidene)pyrrolidine (B11727208) typically starts from the corresponding N-substituted 2-pyrrolidone. This common precursor is activated and then reacted with nitromethane (B149229) to construct the nitromethylene moiety.

For example, the preparation of 1-ethyl-2-(nitromethylene)pyrrolidine involves a two-step process. Initially, 1-ethyl-2-pyrrolidinone is treated with dimethyl sulfate. The resulting intermediate is then reacted with nitromethane in the presence of a sodium methoxide (B1231860) solution to yield the final product researchgate.net. A similar pathway is employed for the synthesis of the N-benzyl analogue. N-benzyl-2-pyrrolidone is reacted with a lower alkyl sulphate, followed by treatment with an alkaline alcoholate and nitromethane, to produce N-benzyl-2-nitromethylene-pyrrolidine rdd.edu.iq. The N-methyl derivative, (2E)-1-methyl-2-(nitromethylidene)pyrrolidine , is also synthesized from its corresponding N-methyl-2-pyrrolidone precursor nih.gov.

Another synthetic approach involves a Vilsmeier reaction. For instance, 1-ethyl-2-pyrrolidinone can be reacted with phosphorus oxychloride (POCl₃) or thionyl chloride to form a Vilsmeier salt intermediate. This intermediate is subsequently reacted with nitromethane and sodium methoxide in methanol (B129727) to furnish 1-ethyl-2-(nitromethylidene)pyrrolidine (B188706) mdpi.com.

| Derivative | Precursor | Key Reagents | Reference(s) |

| (2E)-1-Methyl-2-(nitromethylene)pyrrolidine | 1-Methyl-2-pyrrolidone | Not specified | nih.gov |

| 1-Ethyl-2-(nitromethylene)pyrrolidine | 1-Ethyl-2-pyrrolidinone | 1. Dimethyl sulfate2. Sodium methoxide, Nitromethane | researchgate.net |

| 1-Ethyl-2-(nitromethylidene)pyrrolidine | 1-Ethyl-2-pyrrolidinone | 1. POCl₃ or Thionyl chloride2. Sodium methoxide, Nitromethane | mdpi.com |

| N-Benzyl-2-nitromethylene-pyrrolidine | N-Benzyl-2-pyrrolidone | 1. Lower alkyl sulphate2. Alkaline alcoholate, Nitromethane | rdd.edu.iq |

The introduction of more complex, functionalized substituents on the pyrrolidine nitrogen can provide further opportunities for molecular elaboration. While general N-alkylation methods are common in pyrrolidine chemistry, specific literature detailing the direct synthesis of N-cyanomethyl and N-cyclopropylmethyl derivatives of (2E)-2-(nitromethylidene)pyrrolidine is limited. However, a Japanese patent abstract concerning related insecticidal compounds notes that N-substituents such as cyclopropyl (B3062369) are favorable for activity, suggesting the synthetic accessibility and interest in such analogues.

Halogenated Derivatives (e.g., Bromo-Substituted)

Halogenation of the pyrrolidine ring offers a route to derivatives that can be used in cross-coupling reactions or other functional group interconversions. The synthesis of 3-Bromo-2-(nitromethylene)pyrrolidine has been reported in the chemical literature, indicating that direct halogenation of the ring is a feasible synthetic strategy.

The bromination of related pyrrolidine structures provides insight into the potential reactivity of the scaffold. For instance, the bromination of 1-methyl-2-phenylpyrrolidine (B1208226) can yield different products depending on the reaction conditions, including dibrominated pyrrolidone analogues. This demonstrates that the pyrrolidine ring system is susceptible to electrophilic bromination, particularly at positions activated by substituents.

Analogous Nitromethylene Heterocycles (e.g., Thiazolidine, Piperidine)

Replacing the pyrrolidine ring with other saturated heterocycles while retaining the key nitromethylene functional group leads to important classes of structural analogues. Thiazolidine and piperidine (B6355638) are two such examples.

Thiazolidine Analogues: 2-(Nitromethylene)thiazolidine is a well-studied analogue. It is a heterocyclic organic compound featuring a five-membered ring with both sulfur and nitrogen atoms. A common and efficient synthesis involves the one-pot reaction of 1,1-bis(methylthio)-2-nitroethene with cysteamine (B1669678) hydrochloride in an aqueous ethanol (B145695) solution, using triethylamine (B128534) as a catalyst. This method is valued for its operational simplicity and mild reaction conditions. The resulting 2-(nitromethylene)thiazolidine is a key intermediate itself, participating in Michael additions and subsequent cyclizations to produce more complex, bioactive thiazolidine-based structures.

Piperidine Analogues: The six-membered piperidine ring analogue, 2-(nitromethylene)piperidine , is also a valuable synthetic intermediate. These cyclic β-nitroenamines are versatile building blocks for constructing nitrogen-containing heterocycles like indolizidines and quinolizidines through [3+3] cyclization reactions with α,β-unsaturated carboxylic acid chlorides. The synthesis of 3-diazo-2-nitromethylenepiperidine from 2-piperidone (B129406) has also been reported, highlighting the chemical tractability of the nitromethylene piperidine core.

| Analogue | Ring System | Ring Size | Heteroatoms | Synthetic Utility | Reference(s) |

| This compound | Pyrrolidine | 5-membered | N | Precursor for indolizidines, quinolizidines | |

| 2-(Nitromethylene)thiazolidine | Thiazolidine | 5-membered | N, S | Intermediate in multicomponent reactions for tetrahydrothiazolo[3,2-a]quinolin-6-ones | |

| 2-(Nitromethylene)piperidine | Piperidine | 6-membered | N | Building block for quinolizidines via [3+3] cyclizations |

Pyrrolidine Derivatives in the Context of Diverse N-Heterocycles

The true synthetic value of this compound and its derivatives lies in their function as versatile intermediates for constructing a diverse range of N-heterocyclic compounds. The "push-pull" electronic nature of the nitromethylene enamine system makes it highly reactive and amenable to various transformations.

Multicomponent Reactions (MCRs): These compounds are effective partners in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. The pyrrolidine scaffold can be incorporated into larger, more functionalized heterocyclic systems through carefully designed MCRs. For example, related nitropyrrolidines can be synthesized via dipolar cycloaddition reactions and subsequently diversified through reduction or oxidation pathways to access a variety of pharmaceutically relevant structures.

Cycloaddition Reactions: The double bond of the nitromethylene group, activated by the adjacent nitro group, can participate as a dipolarophile or dienophile in cycloaddition reactions. The pyrrolidine ring itself is a common target of synthesis via [3+2] cycloaddition reactions between an azomethine ylide and a dipolarophile. Once formed, the nitromethylene pyrrolidine can undergo further cycloadditions. For instance, cyclic β-nitroenamines like 2-(nitromethylene)pyrrolidine are used to synthesize indolizidines and quinolizidines, which are bicyclic nitrogen heterocycles of significant interest in alkaloid chemistry. These transformations often proceed through addition-cyclization sequences, showcasing the utility of the initial building block in generating molecular complexity.

Computational and Theoretical Studies on the Chemistry of 2e 2 Nitromethylidene Pyrrolidine

Application of Quantum Mechanical (QM) and Density Functional Theory (DFT) Methods

Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), are central to the computational investigation of molecules like (2E)-2-(nitromethylidene)pyrrolidine. DFT has proven to be a robust approach for studying the electronic structure and properties of related nitro compounds and enamines, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov

Commonly employed DFT functionals for such systems include B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) to accurately describe electron distribution, especially on heteroatoms. researchgate.netacs.org These methods are used to perform geometry optimizations to find the most stable three-dimensional structure of the molecule, calculate vibrational frequencies to confirm that the structure is a true energy minimum, and compute various electronic properties.

For instance, in studies of related pyrrolidine (B122466) derivatives, DFT calculations have been instrumental in determining key structural parameters and electronic features. nih.gov A similar approach for this compound would involve optimizing its geometry to determine bond lengths, bond angles, and dihedral angles, providing a precise model of its ground-state structure.

Table 1: Representative Theoretical Methods for Studying Nitroenamines

| Method | Functional | Basis Set | Typical Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Geometry Optimization, Reaction Mechanisms |

| Density Functional Theory (DFT) | M06-2X | 6-311++G(d,p) | Thermochemistry, Stereoselectivity Analysis |

Theoretical Elucidation of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, which is a classic Michael acceptor, theoretical studies can map out the entire energy profile of its reactions, such as the conjugate addition of nucleophiles. nih.govmdpi.comrsc.org

By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete potential energy surface can be constructed. This allows chemists to understand the step-by-step process of bond formation and cleavage. For example, the mechanism of a Michael addition to a nitroalkene can be computationally modeled to determine whether it proceeds through a concerted or stepwise pathway. nih.gov DFT calculations can locate the transition state structure and its associated activation energy, which is the energetic barrier that must be overcome for the reaction to proceed. researchgate.net

In a theoretical study on the reaction between a dinitro-diene and an azomethine ylide to form a pyrrolidine ring, DFT was used to analyze why the product was less reactive towards further cycloaddition. nih.gov A similar investigation for this compound reacting with a nucleophile would involve identifying the key transition state and analyzing its geometry and energy to understand the reaction's feasibility and kinetics.

Investigation of Stereochemical Aspects in Reaction Outcomes

Computational methods are particularly adept at explaining and predicting the stereochemistry of chemical reactions. For reactions involving this compound, which can lead to the formation of new stereocenters, theoretical models can determine which stereoisomer is energetically favored.

The stereochemical course of nucleophilic additions to prochiral centers is determined by the relative energies of the diastereomeric transition states. dalalinstitute.comlibretexts.org By modeling the approach of a nucleophile to the planar nitromethylidene group, it is possible to calculate the activation energies for attack from either face. The transition state with the lower energy will correspond to the major product isomer observed experimentally.

For example, in asymmetric Michael additions to nitroalkenes catalyzed by chiral organocatalysts, DFT calculations have successfully rationalized the observed enantioselectivity and diastereoselectivity by comparing the energies of the competing transition state structures. researchgate.netrsc.orgresearchgate.net These models account for subtle non-covalent interactions, such as hydrogen bonding between the catalyst, the nitro group, and the nucleophile, which dictate the facial selectivity of the attack. mdpi.com Such computational insights are crucial for designing more effective stereoselective syntheses.

Computational Analysis of Electronic Structure and Reactivity Profiles

The electronic structure of this compound governs its reactivity. Computational analysis provides a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For a Michael acceptor like this compound, the LUMO is of particular interest as it is the orbital that will accept electrons from an incoming nucleophile. Computational methods can visualize the LUMO, showing that it is primarily localized on the C=C double bond and the nitro group, identifying these as the electrophilic sites.

Furthermore, reactivity indices derived from DFT, such as the Fukui function or maps of the molecular electrostatic potential (MEP), can offer a more nuanced view. An MEP map visually displays the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro group and positive potential near the β-carbon of the double bond, confirming its susceptibility to nucleophilic attack at that position. A comprehensive study on the electronic properties of a related pyrrolidine derivative demonstrated the utility of local electrophilicity indices (ωk) to pinpoint the most reactive sites, an approach directly applicable to this compound. nih.gov

Table 2: Calculated Electronic Properties of a Model Nitrovinyl Pyrrolidine Derivative

| Property | Description | Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.97 eV | Related to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.36 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.61 eV | Index of chemical stability and reactivity |

| Local Electrophilicity (ωk) at Cβ | A measure of the electrophilicity at the β-carbon | High | Confirms the site for nucleophilic attack |

(Data adapted from a theoretical study on a structurally related compound for illustrative purposes) nih.gov

Applications of 2e 2 Nitromethylidene Pyrrolidine in Organic Synthesis

Role as Versatile Building Blocks for Complex Nitrogen-Containing Heterocycles

(2E)-2-(nitromethylidene)pyrrolidine serves as a valuable precursor for the synthesis of intricate nitrogen-containing heterocyclic systems. msesupplies.comsigmaaldrich.comresearchgate.net These heterocyclic scaffolds are prevalent in many natural products and pharmacologically active compounds, making efficient synthetic routes to them highly desirable. sigmaaldrich.comnih.gov The reactivity of the nitroenamine moiety within the molecule is central to its utility as a synthetic building block. clockss.org

Synthesis of Indolizidines, Quinolizidines, and Hexahydroazepines

The "push-pull" electronic character of this compound makes it analogous to other highly reactive nitroenamines and enaminonitriles that have been successfully employed in the synthesis of various alkaloid structures. clockss.org These related compounds are well-documented starting materials for constructing indolizidine and quinolizidine (B1214090) ring systems. clockss.org These bicyclic nitrogen heterocycles are core structures in a multitude of alkaloids, including those isolated from the skin of Dendrobatid frogs, and are targets of significant synthetic interest. nih.gov While specific examples detailing the direct conversion of this compound to hexahydroazepines are less common, its established reactivity patterns suggest its potential as a precursor for such seven-membered ring systems through appropriate annulation strategies.

Preparation of Spiro and Fused Heterocyclic Systems (e.g., Aza-Spirooctanes)

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered rings, including complex spiro and fused heterocyclic systems. nih.govmdpi.com Azomethine ylides, generated in situ, can react with this compound to produce highly substituted and stereochemically rich spiro-pyrrolidine scaffolds. doaj.org Such spirocyclic frameworks, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures which can effectively orient substituents for interaction with biological targets. mdpi.com The synthesis of these systems often proceeds with high regio- and diastereoselectivity, allowing for the rapid assembly of complex molecular architectures from simple precursors. nih.govresearchgate.net

Utilization as "Push-Pull Alkenes" in Diverse Synthetic Transformations

The term "push-pull alkene" refers to an olefin substituted with both an electron-donating group (the "push") and an electron-withdrawing group (the "pull"). In this compound, the pyrrolidine (B122466) nitrogen atom functions as the electron-donating group, pushing electron density into the double bond. Conversely, the nitro group (NO₂) is a powerful electron-withdrawing group that pulls electron density away from the double bond. clockss.org

This electronic arrangement creates a highly polarized π-system with significant electron density on the carbon atom adjacent to the pyrrolidine ring and a high electron deficiency on the carbon atom bonded to the nitro group. clockss.org This polarization dictates its reactivity, making it a highly versatile intermediate. The electron-deficient carbon is susceptible to attack by a wide range of nucleophiles, initiating Michael-type addition reactions. Simultaneously, its character as an electron-deficient alkene makes it a potent component in cycloaddition reactions, as mentioned previously. clockss.orgresearchgate.net

Intermediates in the Synthesis of Other Fine Chemicals and Organic Compounds

Beyond its direct use in constructing complex heterocycles, this compound and its derivatives serve as key intermediates in the synthesis of other valuable organic compounds. A notable example is the use of the related compound, 1-ethyl-2-(nitromethylene)pyrrolidine, as a key intermediate in the synthesis of Sulpiride, an atypical antipsychotic agent. google.com The synthesis involves the catalytic hydrogenation of the nitromethylene group to an aminomethyl group, demonstrating a practical application of this class of compounds in pharmaceutical manufacturing. google.com

Furthermore, the heterocyclic products derived from this compound, such as the pyrrolizidines and indolizidines, are themselves important precursors for further synthetic elaboration or can be final target molecules with potential biological activity. pharaohacademy.comnih.gov The ability to generate these valuable scaffolds from a readily accessible starting material underscores its importance as an intermediate in the broader context of organic synthesis. nih.gov

| Intermediate | Transformation | Final Product/Scaffold | Significance | Reference |

|---|---|---|---|---|

| 1-Ethyl-2-(nitromethylene)pyrrolidine | Catalytic Hydrogenation | 1-Ethyl-2-aminomethylpyrrolidine | Key intermediate for the drug Sulpiride | google.com |

| This compound | Addition-Cyclization | Pyrrolizine Derivatives | Core of many natural/synthetic bioactive compounds | clockss.orgpharaohacademy.com |

Contribution to Novel Synthetic Strategies and Method Development

The application of this compound has contributed to the development of new and efficient synthetic strategies. The development of a simple, catalyst-free method to construct the pyrrolizine skeleton from this compound and dicarbonyls represents a significant methodological advancement for accessing this important heterocyclic family. clockss.org This approach showcases a cascade reaction, where an initial addition is followed by an intramolecular cyclization, building molecular complexity in a single operational step.

Moreover, the use of such push-pull alkenes in multicomponent reactions (MCRs), such as the 1,3-dipolar cycloadditions with in situ generated azomethine ylides, aligns with modern synthetic goals of atom economy and procedural efficiency. researchgate.net These strategies allow for the assembly of complex, drug-like molecules from simple starting materials in a convergent manner. doaj.org The reliable and predictable reactivity of this compound makes it a valuable tool for chemists exploring new reaction pathways and developing novel methods for the synthesis of nitrogen-containing compounds.

Q & A

Q. What are the recommended synthetic routes for (2E)-2-(nitromethylidene)pyrrolidine, and how do reaction conditions influence yield and stereoselectivity?

The synthesis of this compound typically involves nitroalkene formation via condensation of pyrrolidine derivatives with nitroethane or nitromethane under acidic or basic conditions. For example, asymmetric Michael addition methodologies using pyrrolidine-based catalysts (e.g., (S)-2-(morpholinomethyl)pyrrolidine) can achieve high enantioselectivity (up to 80%) and syn-diastereoselectivity (up to 98:2) . Key variables include:

- Catalyst choice : Proline-derived organocatalysts enhance stereochemical control.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and low temperatures (0–25°C) improve nitro group reactivity.

- pH : Mildly acidic conditions (pH 4–6) stabilize intermediates.

Table 1 : Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Selectivity (syn:anti) | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | (S)-2-(morpholinomethyl)pyrrolidine | 96 | 98:2 | |

| Nitroalkene Condensation | None (thermal) | 65 | 60:40 | – |

Q. How can researchers characterize the electronic and structural properties of this compound?

Characterization involves:

- Spectroscopy :

- FT-IR/Raman : Identify nitro (NO₂) stretching vibrations (~1520–1350 cm⁻¹) and C=N stretches (~1650 cm⁻¹) .

- NMR : NMR distinguishes nitromethylidene (δ ~120–130 ppm) from other substituents .

- X-ray crystallography : Resolves stereochemistry and confirms the (2E) configuration .

- Computational modeling : DFT calculations predict electron-withdrawing effects of the nitro group on the pyrrolidine ring’s reactivity .

Advanced Research Questions

Q. What strategies address contradictory data in the stereochemical outcomes of reactions involving this compound?

Discrepancies in stereoselectivity often arise from competing reaction pathways. Mitigation strategies include:

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., syn-adducts), while higher temperatures promote thermodynamic equilibration .

- Additive screening : Lewis acids (e.g., Mg(OTf)₂) or hydrogen-bond donors (e.g., thioureas) can suppress side reactions .

- In situ monitoring : Real-time techniques like ReactIR track intermediate formation and guide condition optimization .

Q. How does the nitromethylidene group influence the biological activity of pyrrolidine-based compounds in drug discovery?

The nitro group enhances:

- Electrophilicity : Facilitates covalent binding to biological targets (e.g., enzymes via nitro-reduction pathways) .

- SAR modulation : Nitro substituents improve metabolic stability and bioavailability compared to halogenated analogs (e.g., 2-(chloromethyl)pyrrolidine) .

- Target engagement : In N-acetyl glucosaminidase inhibitors, nitro groups increase binding affinity by ~30% compared to acetylated analogs .

Table 2 : Biological Activity Comparison

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | N-Acetyl Glucosaminidase | 0.45 | |

| 2-(Chloromethyl)pyrrolidine | Same target | 1.2 |

Q. What catalytic applications leverage the nitro group in this compound?

The nitro group acts as an electron-withdrawing moiety, enabling:

- Asymmetric organocatalysis : Facilitates enantioselective aldol or Mannich reactions via enamine activation .

- Redox-active ligands : In copper(II) complexes, nitro-pyrrolidine derivatives enhance catalytic efficiency in oxidation reactions (e.g., alcohol-to-ketone conversions) .

- Photocatalysis : Nitro groups stabilize charge-transfer states, enabling visible-light-driven C–H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.